1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester
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Overview
Description
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is a chemical compound characterized by a long hydrocarbon chain and four carboxylic acid groups. As a tetramethyl ester, it is derived from the reaction of the acid with methanol, resulting in four methyl groups attached to the carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester typically involves the esterification of 1,8,9,16-Hexadecanetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,8,9,16-Hexadecanetetracarboxylic acid.
Reduction: Formation of 1,8,9,16-Hexadecanetetracarboxylic alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The long hydrocarbon chain may also influence the compound’s interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
1,8,9,16-Hexadecanetetracarboxylic acid: The parent compound without esterification.
1,8,9,16-Hexadecanetetracarboxylic acid, tetraethyl ester: Similar ester compound with ethyl groups instead of methyl groups.
Uniqueness
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is unique due to its specific esterification with methyl groups, which can influence its solubility, reactivity, and interaction with other molecules. The presence of four ester groups also provides multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
144190-29-4 |
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Molecular Formula |
C24H42O8 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
tetramethyl hexadecane-1,8,9,16-tetracarboxylate |
InChI |
InChI=1S/C24H42O8/c1-29-21(25)17-13-9-5-7-11-15-19(23(27)31-3)20(24(28)32-4)16-12-8-6-10-14-18-22(26)30-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
GWZIJOFCJPBECR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC(C(CCCCCCCC(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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